Acid Blue 34 free acid
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Overview
Description
Acid Blue 34 free acid is a synthetic dye belonging to the class of acid dyes. It is commonly used in various industries for coloring purposes due to its vibrant blue hue. The compound has the molecular formula C31H33N3O6S2 and a molecular weight of 607.74 g/mol . This compound is known for its solubility in water and its ability to bind to substrates through ionic or covalent bonds.
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of Acid Blue 34 free acid typically involves the reaction of aromatic amines with sulfonic acid groups. One common method includes the diazotization of an aromatic amine followed by coupling with a sulfonated aromatic compound. The reaction conditions often require acidic environments and controlled temperatures to ensure the formation of the desired product.
Industrial Production Methods
Industrial production of this compound involves large-scale chemical reactions in reactors. The process includes the careful control of reaction parameters such as temperature, pH, and reactant concentrations. The final product is purified through filtration, crystallization, and drying to obtain the pure dye.
Chemical Reactions Analysis
Types of Reactions
Acid Blue 34 free acid undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized under specific conditions, leading to the formation of different oxidation products.
Reduction: this compound can be reduced to its corresponding amines using reducing agents.
Substitution: The dye can undergo substitution reactions where functional groups on the aromatic rings are replaced by other groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and zinc dust are used.
Substitution: Reagents like halogens and nitrating agents are employed for substitution reactions.
Major Products Formed
The major products formed from these reactions depend on the specific conditions and reagents used. For example, oxidation may yield sulfonated aromatic compounds, while reduction can produce aromatic amines.
Scientific Research Applications
Acid Blue 34 free acid has a wide range of applications in scientific research:
Chemistry: Used as a pH indicator and in various analytical techniques.
Biology: Employed in staining biological tissues and cells for microscopic examination.
Medicine: Investigated for its potential use in drug delivery systems and as a diagnostic tool.
Industry: Widely used in the textile industry for dyeing fabrics, as well as in the production of inks and paints
Mechanism of Action
The mechanism of action of Acid Blue 34 free acid involves its ability to bind to substrates through ionic or covalent bonds. The dye interacts with the molecular targets, such as proteins and nucleic acids, through electrostatic interactions and hydrogen bonding. This binding alters the optical properties of the substrate, resulting in the characteristic blue color.
Comparison with Similar Compounds
Similar Compounds
Acid Blue 25: Another acid dye with similar applications but different molecular structure.
Acid Blue 93: Known for its use in textile dyeing and similar chemical properties.
Acid Violet 4: Shares similar functional groups and applications in the dyeing industry
Uniqueness
Acid Blue 34 free acid is unique due to its specific molecular structure, which provides distinct optical properties and binding affinities. Its high solubility in water and strong binding capabilities make it particularly useful in various industrial and research applications.
Properties
CAS No. |
25305-83-3 |
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Molecular Formula |
C31H33N3O6S2 |
Molecular Weight |
607.7 g/mol |
IUPAC Name |
(3E)-3-[[4-(dimethylamino)phenyl]-[4-[methyl-[(3-sulfophenyl)methyl]amino]phenyl]methylidene]-6-dimethylazaniumylidenecyclohexa-1,4-diene-1-sulfonate |
InChI |
InChI=1S/C31H33N3O6S2/c1-32(2)26-14-9-23(10-15-26)31(25-13-18-29(33(3)4)30(20-25)42(38,39)40)24-11-16-27(17-12-24)34(5)21-22-7-6-8-28(19-22)41(35,36)37/h6-20H,21H2,1-5H3,(H-,35,36,37,38,39,40) |
InChI Key |
DCTXQQVUQIODBO-UHFFFAOYSA-N |
Isomeric SMILES |
CN(C)C1=CC=C(C=C1)/C(=C\2/C=CC(=[N+](C)C)C(=C2)S(=O)(=O)[O-])/C3=CC=C(C=C3)N(C)CC4=CC(=CC=C4)S(=O)(=O)O |
Canonical SMILES |
CN(C)C1=CC=C(C=C1)C(=C2C=CC(=[N+](C)C)C(=C2)S(=O)(=O)[O-])C3=CC=C(C=C3)N(C)CC4=CC(=CC=C4)S(=O)(=O)O |
Origin of Product |
United States |
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